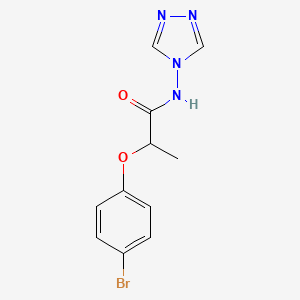
N-(3-benzoyl-4-morpholin-4-ylphenyl)acetamide
Übersicht
Beschreibung
N-(3-benzoyl-4-morpholin-4-ylphenyl)acetamide is a synthetic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoyl group, a morpholinyl group, and an acetamide group. Its molecular formula is C16H20FN3O4, and it has a molecular weight of 337.35 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-benzoyl-4-morpholin-4-ylphenyl)acetamide typically involves the reaction of ®-epichlorohydrin with N-arylcarbamates, followed by regioselective epoxide ring opening using sodium azide . This method is advantageous as it does not require chromatography, making it a practical approach for large-scale production.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, the implementation of stringent quality control measures ensures the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-benzoyl-4-morpholin-4-ylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoyl or morpholinyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
N-(3-benzoyl-4-morpholin-4-ylphenyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiproliferative properties.
Medicine: Explored for its potential use in treating bacterial infections and cancer.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-(3-benzoyl-4-morpholin-4-ylphenyl)acetamide involves its interaction with specific molecular targets. In antimicrobial applications, it binds to bacterial ribosomal RNA, inhibiting protein synthesis and leading to bacterial cell death . In cancer research, it may interfere with cell proliferation pathways, inducing apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Linezolid: An oxazolidinone antimicrobial with a similar structure and mechanism of action.
Daptomycin: Another antimicrobial agent used for treating bacterial infections.
Uniqueness
N-(3-benzoyl-4-morpholin-4-ylphenyl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzoyl group, morpholinyl group, and acetamide group allows for versatile applications in various fields .
Eigenschaften
IUPAC Name |
N-(3-benzoyl-4-morpholin-4-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-14(22)20-16-7-8-18(21-9-11-24-12-10-21)17(13-16)19(23)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRIYIYLKZORRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)N2CCOCC2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2,4-dichlorophenoxy)-N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}propanamide](/img/structure/B4111180.png)

![2-(4-chloro-2-methyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenoxy)-N-cyclohexylacetamide](/img/structure/B4111196.png)

![N'-(3-methylbutanoyl)-4-[4-[(3-methylbutanoylamino)carbamoyl]phenoxy]benzohydrazide](/img/structure/B4111212.png)


![3-[2-(1-azepanyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-5-bromo-1-ethyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4111240.png)

![2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(5-methyl-3-isoxazolyl)acetamide]](/img/structure/B4111245.png)

![3,4-bis[(2-phenylbutanoyl)amino]benzoic acid](/img/structure/B4111273.png)
![Ethyl 3-[[4-(4-methoxy-2-nitroanilino)-4-oxobutanoyl]oxymethyl]benzoate](/img/structure/B4111276.png)
![2-[2-(4-bromophenoxy)propanoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4111282.png)
